molecular formula C8H8BrF2N3OS B15206522 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide CAS No. 1303993-91-0

4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide

Cat. No.: B15206522
CAS No.: 1303993-91-0
M. Wt: 312.14 g/mol
InChI Key: WXTGPBNKRBPYEN-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is a thiosemicarbazide derivative characterized by a brominated aromatic ring substituted with a difluoromethoxy group at the ortho position. Thiosemicarbazides are sulfur-containing analogs of semicarbazides, with the general structure R1R2NC(=S)NH2. These compounds are pivotal intermediates in synthesizing heterocyclic systems (e.g., thiazoles, thiadiazoles) and exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

CAS No.

1303993-91-0

Molecular Formula

C8H8BrF2N3OS

Molecular Weight

312.14 g/mol

IUPAC Name

1-amino-3-[4-bromo-2-(difluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H8BrF2N3OS/c9-4-1-2-5(13-8(16)14-12)6(3-4)15-7(10)11/h1-3,7H,12H2,(H2,13,14,16)

InChI Key

WXTGPBNKRBPYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)NC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-difluoromethoxybenzaldehyde.

    Thiosemicarbazide Formation: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the desired thiosemicarbazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiosemicarbazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products include sulfoxides or sulfones.

    Reduction: Reduced products include amines or thiols.

Scientific Research Applications

4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Interaction: It may interact with proteins, altering their function or stability.

    Pathways: The exact pathways depend on the biological context but often involve disruption of cellular processes.

Comparison with Similar Compounds

Table 2: HOMO-LUMO Gaps and Reactivity Trends

Compound Type HOMO (eV) LUMO (eV) Δ Gap (eV) Key Findings
4-(ortho-Fluorophenyl)thiosemicarbazide -6.2 -1.8 4.4 Lower gap enhances charge transfer
4-(meta-Fluorophenyl)thiosemicarbazide -6.5 -2.1 4.4 Similar gap, but meta-F reduces MEP asymmetry
Bromo-difluoromethoxy derivative (Theoretical) Predicted Predicted ~4.0–4.5 Br and OCF2H may lower LUMO, boosting electrophilicity
  • HOMO-LUMO Trends : Fluorinated and brominated derivatives show reduced energy gaps (~4.4 eV), correlating with higher reactivity in nucleophilic substitutions .
  • Molecular Electrostatic Potential (MEP): The difluoromethoxy group in the target compound likely creates localized electron-deficient regions, enhancing interactions with biological targets (e.g., enzyme active sites) .

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